4-((4-Aminophenyl)ethynyl)benzoic acid
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Overview
Description
4-((4-Aminophenyl)ethynyl)benzoic acid is an organic compound with the molecular formula C15H11NO2 and a molecular weight of 237.25 g/mol . This compound is characterized by the presence of an aminophenyl group and an ethynyl group attached to a benzoic acid moiety. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Aminophenyl)ethynyl)benzoic acid typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with 4-aminophenylacetylene and benzoic acid derivatives.
Coupling Reaction: The 4-aminophenylacetylene undergoes a coupling reaction with a benzoic acid derivative in the presence of a palladium catalyst. This reaction is often carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
4-((4-Aminophenyl)ethynyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often require catalysts like palladium or copper and may be carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
4-((4-Aminophenyl)ethynyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving aromatic compounds.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development or as a probe in diagnostic assays.
Industry: In industrial settings, the compound may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-((4-Aminophenyl)ethynyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes at the molecular level. For example, the presence of the aminophenyl group can facilitate binding to enzymes or receptors, modulating their activity. Additionally, the ethynyl group can participate in conjugation reactions, affecting the compound’s overall reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
4-((4-Nitrophenyl)ethynyl)benzoic acid: Similar structure but with a nitro group instead of an amino group.
4-((4-Methylphenyl)ethynyl)benzoic acid: Contains a methyl group in place of the amino group.
4-((4-Hydroxyphenyl)ethynyl)benzoic acid: Features a hydroxy group instead of an amino group.
Uniqueness
4-((4-Aminophenyl)ethynyl)benzoic acid is unique due to the presence of the amino group, which imparts distinct chemical and biological properties. The amino group can participate in hydrogen bonding, enhancing the compound’s solubility and reactivity. Additionally, the ethynyl group provides a site for further functionalization, making the compound versatile for various applications .
Properties
IUPAC Name |
4-[2-(4-aminophenyl)ethynyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c16-14-9-5-12(6-10-14)2-1-11-3-7-13(8-4-11)15(17)18/h3-10H,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETDUQSABYXZNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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